
(2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a cyclopropyl group, a pyrazolyl moiety, and a phenyl ring, making it a versatile intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: A mixture of water and an organic solvent (e.g., toluene or ethanol)
Temperature: Typically between 80-100°C
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the boronic acid group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride; performed in an alcohol solvent like methanol at low temperatures.
Substitution: Various nucleophiles (e.g., amines, alcohols); reactions often conducted in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions include phenol derivatives, hydroxyl compounds, and substituted aryl compounds, depending on the specific reaction and conditions used.
科学的研究の応用
(2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The compound’s unique structure allows it to modulate various biological pathways, contributing to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
(4-(1H-Pyrazol-1-yl)phenyl)boronic acid: Similar structure but lacks the cyclopropyl group, affecting its reactivity and applications.
(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid:
Uniqueness
(2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenyl)boronic acid stands out due to its cyclopropyl group, which imparts unique steric and electronic effects. These effects enhance its reactivity and make it a valuable intermediate in various synthetic and research applications.
特性
分子式 |
C12H13BN2O2 |
|---|---|
分子量 |
228.06 g/mol |
IUPAC名 |
(2-cyclopropyl-4-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H13BN2O2/c16-13(17)12-5-4-10(15-7-1-6-14-15)8-11(12)9-2-3-9/h1,4-9,16-17H,2-3H2 |
InChIキー |
UTKWFGDLZURFSF-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)N2C=CC=N2)C3CC3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


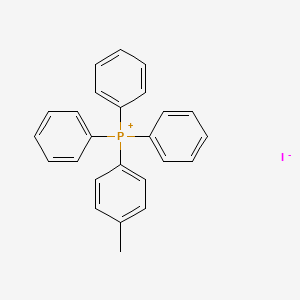
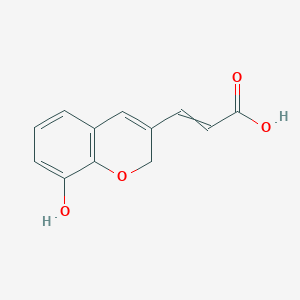
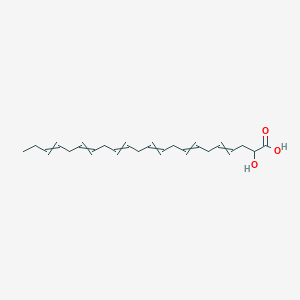
![(2R,3S,4R,5R,6S)-4-(benzyloxy)-5-hydroxy-2-methyl-6-[(triisopropylsilyl)oxy]oxan-3-yl acetate](/img/structure/B14078777.png)
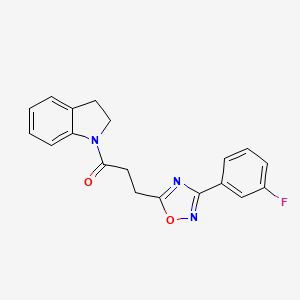
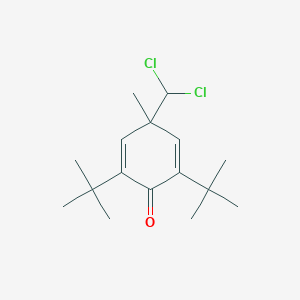
![Cadmate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI)](/img/structure/B14078815.png)
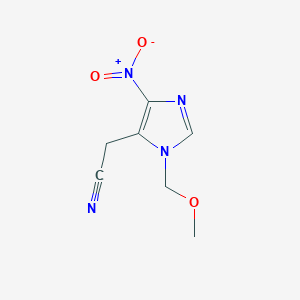
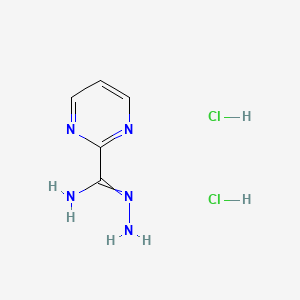

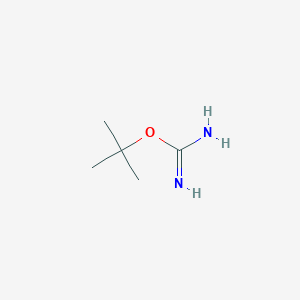
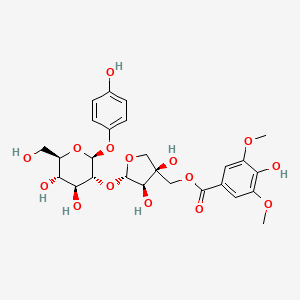
![6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-quinazolinol](/img/structure/B14078845.png)
![5-(2-hydroxy-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14078847.png)
